molecular formula C13H12Cl2N2OS B5716307 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No. B5716307
M. Wt: 315.2 g/mol
InChI Key: HMXBBXUXPBPSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide, also known as DTT or Dithiothreitol, is a reducing agent commonly used in biochemistry and molecular biology. It is a small molecule that can break disulfide bonds in proteins and peptides, which makes it a valuable tool in protein research.

Mechanism of Action

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide works by breaking disulfide bonds in proteins and peptides. Disulfide bonds are formed between two cysteine residues in a protein, and they play an important role in the stability and function of the protein. By breaking these bonds, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can denature the protein and disrupt its function.
Biochemical and Physiological Effects:
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide has a number of biochemical and physiological effects. It can affect the activity of enzymes by breaking disulfide bonds in their active sites, which can alter their catalytic activity. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can also affect the folding of proteins, as disulfide bonds play a key role in protein folding. In addition, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can affect the stability of proteins, as it can break disulfide bonds that contribute to the overall stability of the protein.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is its ability to break disulfide bonds in proteins and peptides, which makes it a valuable tool in protein research. It is also relatively easy to synthesize and can be stored for long periods of time. However, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide has some limitations. It can be toxic to cells at high concentrations, and it can also react with other thiol-containing compounds in the cell, which can affect the results of experiments.

Future Directions

There are many future directions for research involving N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide. One area of interest is the development of new reducing agents that can be used in protein research. Another area of interest is the investigation of the effects of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide on different types of proteins and peptides, as well as its effects on different cell types. Finally, there is a need for further research into the mechanisms by which N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide affects protein structure and function, which could lead to the development of new therapeutic strategies for a variety of diseases.

Synthesis Methods

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can be synthesized through the reaction between thioacetamide and 1,3-dibromopropane. The resulting product is then treated with sodium hydroxide to form N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is widely used in scientific research for a variety of purposes. One of its main applications is in the study of protein structure and function. By breaking disulfide bonds, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can be used to denature proteins and peptides, allowing researchers to investigate their properties. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is also used in the purification of proteins and peptides, as it can help to remove unwanted impurities.

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2OS/c1-7(2)12(18)17-13-16-11(6-19-13)8-3-4-9(14)10(15)5-8/h3-7H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXBBXUXPBPSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide

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